Cas no 1247705-53-8 (2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid)

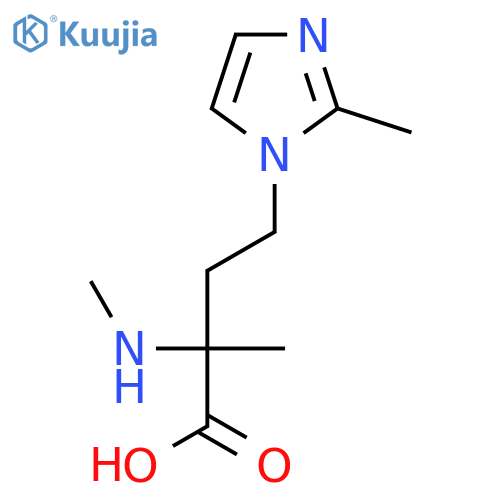

1247705-53-8 structure

商品名:2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid

- AKOS011199502

- 1247705-53-8

- EN300-1123215

-

- インチ: 1S/C10H17N3O2/c1-8-12-5-7-13(8)6-4-10(2,11-3)9(14)15/h5,7,11H,4,6H2,1-3H3,(H,14,15)

- InChIKey: WIYGWIXTBHSQQM-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)(CCN1C=CN=C1C)NC)=O

計算された属性

- せいみつぶんしりょう: 211.132076794g/mol

- どういたいしつりょう: 211.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.2

- トポロジー分子極性表面積: 67.2Ų

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1123215-5.0g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 5g |

$3147.0 | 2023-06-09 | ||

| Enamine | EN300-1123215-0.25g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 95% | 0.25g |

$774.0 | 2023-10-26 | |

| Enamine | EN300-1123215-0.05g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1123215-2.5g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 95% | 2.5g |

$1650.0 | 2023-10-26 | |

| Enamine | EN300-1123215-0.5g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 95% | 0.5g |

$809.0 | 2023-10-26 | |

| Enamine | EN300-1123215-0.1g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 95% | 0.1g |

$741.0 | 2023-10-26 | |

| Enamine | EN300-1123215-1g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 95% | 1g |

$842.0 | 2023-10-26 | |

| Enamine | EN300-1123215-10g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1123215-5g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 95% | 5g |

$2443.0 | 2023-10-26 | |

| Enamine | EN300-1123215-10.0g |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid |

1247705-53-8 | 10g |

$4667.0 | 2023-06-09 |

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Ping Tong Food Funct., 2020,11, 628-639

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

1247705-53-8 (2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid) 関連製品

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬